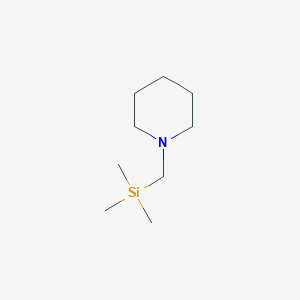![molecular formula C6H4Cl2N2O B106376 2,4-二氯-5,7-二氢呋喃[3,4-D]嘧啶 CAS No. 848398-41-4](/img/structure/B106376.png)
2,4-二氯-5,7-二氢呋喃[3,4-D]嘧啶
描述
“2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine” is a chemical compound with the molecular formula C6H4Cl2N2O . It is used as a reagent in the synthesis of substituted pyrimidinediamines, which are potent dual BRD4-kinase inhibitors for treating cancer .
Synthesis Analysis
The synthesis of “2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine” involves a reaction in phosphorus oxychloride at 0°C, followed by reflux for 12 hours . The resulting residue is purified by flash chromatography .
Molecular Structure Analysis
The molecular structure of “2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine” consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 .
Chemical Reactions Analysis
“2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine” can be used to prepare other compounds. For instance, it can be used to prepare a compound that is a PARP inhibitor .
Physical And Chemical Properties Analysis
“2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine” is a solid at room temperature . It has a molecular weight of 191.02 . The compound is stored under an inert atmosphere at 2-8°C .
科学研究应用
Cancer Research
2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine: is utilized in the synthesis of substituted pyrimidinediamines, which are potent dual BRD4-kinase inhibitors . These inhibitors are significant in cancer treatment as they can halt the progression of cancer cells by interfering with the BRD4 protein, which plays a crucial role in the regulation of gene expression.
Antimicrobial and Antifungal Applications
The pyrimidine scaffold is a key component in the development of compounds with antimicrobial and antifungal properties . This is due to the ability of pyrimidine derivatives to interfere with the synthesis of nucleic acids, which are essential for the growth and reproduction of microorganisms.
Cardiovascular Therapeutics
Pyrimidine derivatives are known to exhibit cardiovascular benefits, including antihypertensive effects . They can act as vasodilators, reducing blood pressure and improving heart function.
Anti-Inflammatory and Analgesic Effects
The compound’s derivatives have been reported to possess anti-inflammatory and analgesic activities . This makes them valuable in the treatment of conditions characterized by inflammation and pain.
Antidiabetic Activity
Pyrimidine-based molecules have been identified as potential antidiabetic agents . They can function as DPP-IV inhibitors, which play a role in glucose metabolism and insulin secretion.
Neuroprotection
There is evidence to suggest that pyrimidine derivatives can contribute to neuroprotection . They may offer therapeutic benefits for diseases affecting the nervous system, such as Alzheimer’s disease.
Antiviral Properties
Compounds with a pyrimidine core have shown promise as anti-HIV agents . They can inhibit the replication of the HIV virus, offering a potential pathway for the treatment of AIDS.
Agricultural Chemistry
While not directly related to 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine , pyrimidine derivatives, in general, have applications in agricultural chemistry as herbicides . They can selectively target and control the growth of broad-leaved weeds.
作用机制
Target of Action
The primary target of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine is the Bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the bromodomain and extra terminal domain (BET) family, which plays a crucial role in regulating gene transcription.
Mode of Action
2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine acts as a potent inhibitor of BRD4 . It binds to the bromodomains of BRD4, preventing the protein from interacting with acetylated histones. This disrupts the transcriptional network regulated by BRD4, leading to changes in gene expression .
Biochemical Pathways
The inhibition of BRD4 by 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine affects various biochemical pathways. Most notably, it impacts the transcription of genes involved in cell cycle progression and apoptosis . The downstream effects include cell cycle arrest and induction of apoptosis, which contribute to its anticancer activity .
Pharmacokinetics
Like many other small molecule inhibitors, its absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine’s action include the disruption of BRD4-mediated gene transcription, leading to changes in cell cycle progression and apoptosis . These changes can result in the inhibition of cancer cell proliferation and the induction of cancer cell death .
Action Environment
The action, efficacy, and stability of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine can be influenced by various environmental factors. For instance, the compound should be stored under an inert atmosphere at 2-8°C to maintain its stability . Additionally, factors such as pH, temperature, and the presence of other molecules in the cellular environment can affect its interaction with BRD4 and its subsequent biological effects .
安全和危害
未来方向
属性
IUPAC Name |
2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O/c7-5-3-1-11-2-4(3)9-6(8)10-5/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAAHQVXMZLMQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630831 | |
| Record name | 2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
848398-41-4 | |
| Record name | 2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2S,3R,4S,5S,6S)-5-amino-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4-diol](/img/structure/B106297.png)
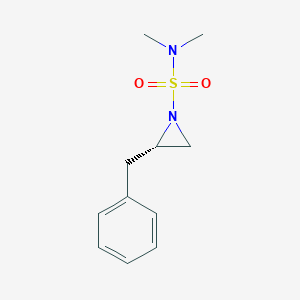
![4-[(Z)-4-chloro-1-[4-(2-hydroxyethoxy)phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B106303.png)
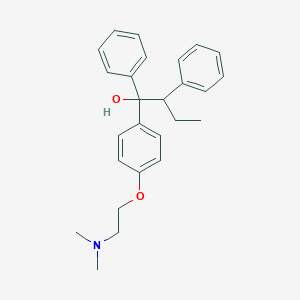
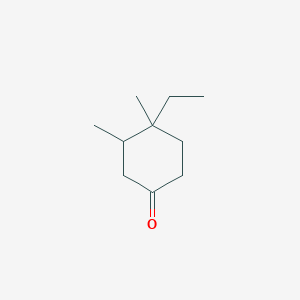
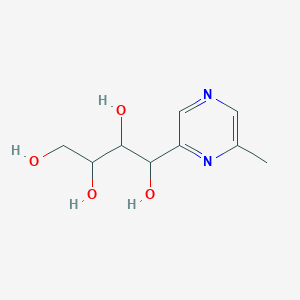
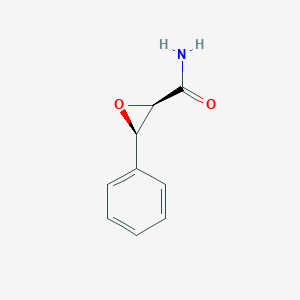

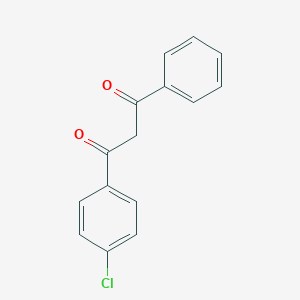

![2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B106331.png)
